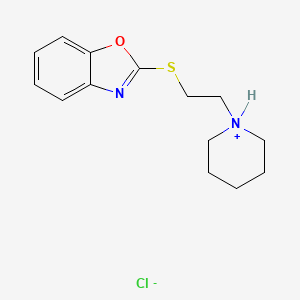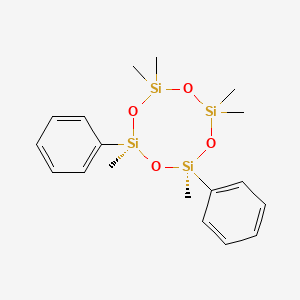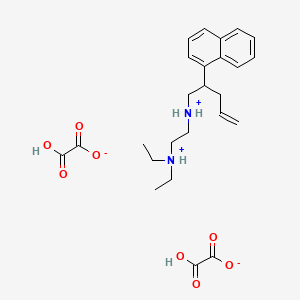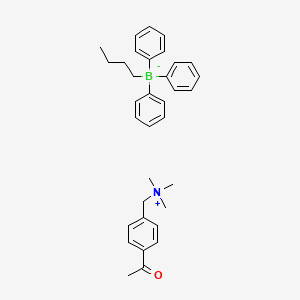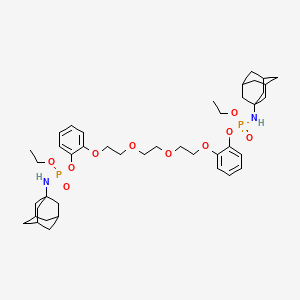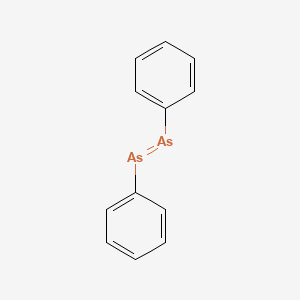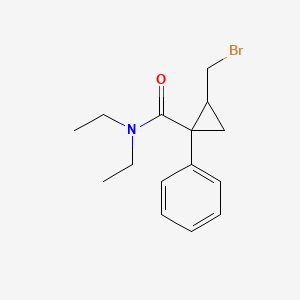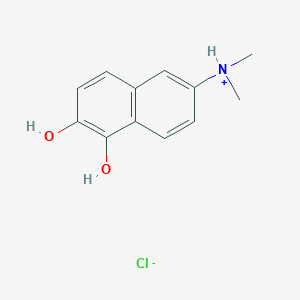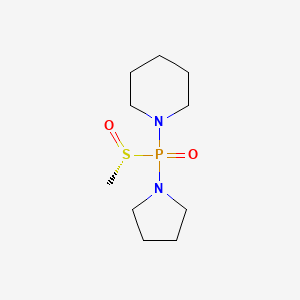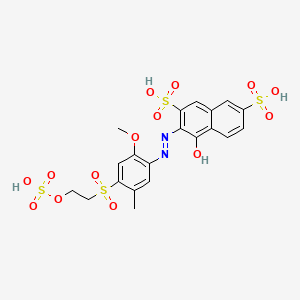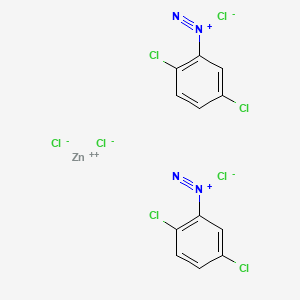
zinc;2,5-dichlorobenzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2,5-dichlorobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C12H6Cl8N4Zn and a molecular weight of 555.21 This compound is a coordination complex involving zinc and a diazonium salt derived from 2,5-dichlorobenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,5-dichlorobenzenediazonium;tetrachloride typically involves the diazotization of 2,5-dichloroaniline followed by the formation of the diazonium salt. This diazonium salt is then reacted with zinc chloride to form the final compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of temperature and pH to ensure the stability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2,5-dichlorobenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols for substitution reactions. Reducing agents such as sodium sulfite or stannous chloride are used for reduction reactions. The reactions are typically carried out under controlled temperatures to ensure the stability of the diazonium group .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, azo compounds, and amines, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Zinc;2,5-dichlorobenzenediazonium;tetrachloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of zinc;2,5-dichlorobenzenediazonium;tetrachloride involves its interaction with molecular targets through the diazonium group. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc;2,4-dichlorobenzenediazonium;tetrachloride
- Zinc;3,5-dichlorobenzenediazonium;tetrachloride
- Zinc;2,5-dibromobenzenediazonium;tetrachloride
Uniqueness
Zinc;2,5-dichlorobenzenediazonium;tetrachloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
14239-23-7 |
|---|---|
Formule moléculaire |
C12H6Cl8N4Zn |
Poids moléculaire |
555.2 g/mol |
Nom IUPAC |
zinc;2,5-dichlorobenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C6H3Cl2N2.4ClH.Zn/c2*7-4-1-2-5(8)6(3-4)10-9;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
ZPPYKHORKPVTPP-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+]#N)Cl.C1=CC(=C(C=C1Cl)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Numéros CAS associés |
15470-55-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


